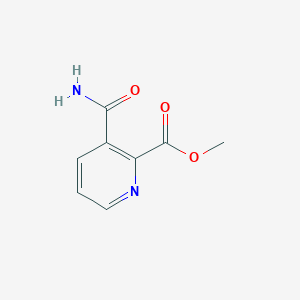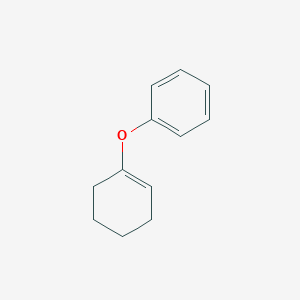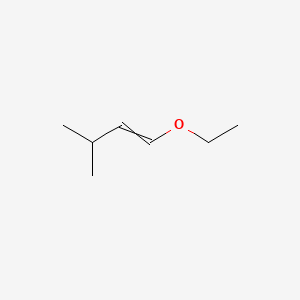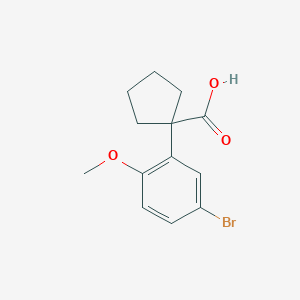![molecular formula C10H13N3O2 B11721820 4-[(E)-N'-hydroxycarbamimidoyl]-N,N-dimethylbenzamide](/img/structure/B11721820.png)
4-[(E)-N'-hydroxycarbamimidoyl]-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Z)-N’-hydroxycarbamimidoyl]-N,N-dimethylbenzamide is a chemical compound with the molecular formula C10H14N2O2. It is known for its unique structure, which includes a hydroxycarbamimidoyl group attached to a benzamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-N’-hydroxycarbamimidoyl]-N,N-dimethylbenzamide typically involves the reaction of N,N-dimethylbenzamide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
4-[(Z)-N’-hydroxycarbamimidoyl]-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
4-[(Z)-N’-hydroxycarbamimidoyl]-N,N-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
作用機序
The mechanism of action of 4-[(Z)-N’-hydroxycarbamimidoyl]-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-(N’-Hydroxycarbamimidoyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group.
N,N-Dimethylbenzamide: Lacks the hydroxycarbamimidoyl group.
Hydroxycarbamimidoyl derivatives: Various derivatives with different substituents on the benzene ring
Uniqueness
4-[(Z)-N’-hydroxycarbamimidoyl]-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C10H13N3O2 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
4-[(E)-N'-hydroxycarbamimidoyl]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H13N3O2/c1-13(2)10(14)8-5-3-7(4-6-8)9(11)12-15/h3-6,15H,1-2H3,(H2,11,12) |
InChIキー |
PXYRWOZJIBGESG-UHFFFAOYSA-N |
異性体SMILES |
CN(C)C(=O)C1=CC=C(C=C1)/C(=N\O)/N |
正規SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one](/img/structure/B11721779.png)






![N-[4-(N-hydroxy-C-methylcarbonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11721818.png)
![2-chloro-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B11721837.png)
